Cas no 1375191-46-0 (tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate)
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 4-(3-azetidinylsulfonyl)-, 1,1-dimethylethyl ester
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- MDL: MFCD21602459
- Inchi: 1S/C12H23N3O4S/c1-12(2,3)19-11(16)14-4-6-15(7-5-14)20(17,18)10-8-13-9-10/h10,13H,4-9H2,1-3H3
- InChI Key: FOAFVBYHCRHASF-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCN(S(C2CNC2)(=O)=O)CC1
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B750758-10mg |
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate |
1375191-46-0 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B750758-50mg |
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate |
1375191-46-0 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B750758-100mg |
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate |
1375191-46-0 | 100mg |
$ 340.00 | 2022-06-06 | ||
| Enamine | EN300-94594-0.05g |
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate |
1375191-46-0 | 95% | 0.05g |
$112.0 | 2024-05-21 | |
| Enamine | EN300-94594-0.1g |
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate |
1375191-46-0 | 95% | 0.1g |
$167.0 | 2024-05-21 | |
| Enamine | EN300-94594-0.25g |
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate |
1375191-46-0 | 95% | 0.25g |
$238.0 | 2024-05-21 | |
| Enamine | EN300-94594-0.5g |
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate |
1375191-46-0 | 95% | 0.5g |
$376.0 | 2024-05-21 | |
| Enamine | EN300-94594-1.0g |
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate |
1375191-46-0 | 95% | 1.0g |
$482.0 | 2024-05-21 | |
| Enamine | EN300-94594-2.5g |
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate |
1375191-46-0 | 95% | 2.5g |
$945.0 | 2024-05-21 | |
| Enamine | EN300-94594-5.0g |
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate |
1375191-46-0 | 95% | 5.0g |
$1396.0 | 2024-05-21 |
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate Suppliers
tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate
Professional Introduction to Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate (CAS No. 1375191-46-0)
Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate, with the chemical identifier CAS No. 1375191-46-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of an azetidine ring sulfonated at the 3-position and a tert-butyl ester group at the 1-position of the piperazine ring, contribute to its distinct chemical properties and reactivity.
The synthesis and characterization of Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate have been subjects of extensive research due to its potential role as an intermediate in the development of novel therapeutic agents. The azetidine sulfonamide moiety is a key pharmacophore that interacts with biological targets, making this compound a valuable scaffold for designing molecules with enhanced pharmacological profiles. Recent studies have highlighted the importance of such derivatives in addressing various therapeutic challenges, including neurological disorders, infectious diseases, and inflammatory conditions.
In the realm of medicinal chemistry, Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate has been explored for its ability to modulate enzyme activity and receptor binding. The tert-butyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while the sulfonamide functionality provides a site for hydrogen bonding interactions with biological targets. These properties make it an attractive candidate for further derivatization and optimization.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of molecules like Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate. Molecular docking studies have revealed potential interactions with enzymes such as kinases and phosphodiesterases, which are implicated in various disease pathways. These findings align with emerging research that emphasizes the role of piperazine derivatives in modulating signaling pathways associated with cancer, neurodegeneration, and autoimmune diseases.
The pharmaceutical industry has shown particular interest in Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate due to its versatility as a building block for drug candidates. Its structural framework allows for modifications that can fine-tune pharmacokinetic and pharmacodynamic properties. For instance, replacing the tert-butyl ester with other functional groups can alter solubility and metabolic stability, making it adaptable to different therapeutic needs.
Furthermore, the compound’s potential as an intermediate in peptide mimetics has been explored. Piperazine derivatives are known to mimic peptide sequences by binding to target proteins, thereby inhibiting or activating specific biological processes. The sulfonamide group in Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate enhances its ability to interact with peptide-binding pockets, making it a promising candidate for developing peptidomimetic drugs.
From a synthetic chemistry perspective, Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate exemplifies the intricate strategies employed to construct complex molecular architectures. The synthesis involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in catalytic methods have improved the efficiency of these synthetic routes, reducing costs and environmental impact.
The biocidal activity of Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate has also been investigated in recent years. Studies suggest that sulfonamide-containing compounds exhibit broad-spectrum antimicrobial properties by interfering with essential bacterial processes such as cell wall synthesis and DNA replication. This makes it a candidate for developing novel antibiotics or antiseptics against resistant pathogens.
In conclusion, Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate (CAS No. 1375191-46-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Its potential applications span multiple therapeutic areas, from neurological disorders to infectious diseases, underscoring its importance as a research chemical and drug development intermediate. As scientific understanding continues to evolve, further exploration of this compound will undoubtedly yield new insights into its pharmacological significance.
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